5-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS No.: 313470-08-5
Cat. No.: VC7174836
Molecular Formula: C17H9BrN2O3S2
Molecular Weight: 433.29
* For research use only. Not for human or veterinary use.
![5-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide - 313470-08-5](/images/structure/VC7174836.png)
CAS No. | 313470-08-5 |
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Molecular Formula | C17H9BrN2O3S2 |
Molecular Weight | 433.29 |
IUPAC Name | 5-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C17H9BrN2O3S2/c18-14-6-5-13(25-14)15(21)20-17-19-11(8-24-17)10-7-9-3-1-2-4-12(9)23-16(10)22/h1-8H,(H,19,20,21) |
Standard InChI Key | MEWPRTAKSOPHRW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br |
Structural Features and Molecular Properties
The compound’s structure is characterized by three distinct heterocyclic systems:
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A 2-oxo-2H-chromen-3-yl (coumarin) group, known for its fluorescence and biological activity.
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A 1,3-thiazol-2-yl ring, contributing to electronic diversity and hydrogen-bonding capacity.
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A 5-bromothiophene-2-carboxamide unit, which enhances steric bulk and potential halogen-bonding interactions.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₇H₉BrN₂O₃S₂ |
Molecular Weight | 433.29 g/mol |
IUPAC Name | 5-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br |
PubChem CID | 1548795 |
The presence of a bromine atom at the 5-position of the thiophene ring introduces steric and electronic effects that may influence binding to biological targets. The coumarin moiety’s conjugated π-system suggests potential fluorescence properties, which could be leveraged in bioimaging or protease-sensing applications .
Synthetic Strategies and Challenges
While no explicit synthetic route for this compound is documented, analogous methodologies for thiazole-containing heterocycles provide insight. A plausible pathway involves:
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Coumarin-Thiazole Hybrid Formation: Condensation of 3-acetylcoumarin with thiourea derivatives to form the 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-amine intermediate .
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Amide Coupling: Reaction of the thiazole-2-amine with 5-bromothiophene-2-carboxylic acid using coupling agents like EDC/HOBt .
Key challenges include:
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Regioselectivity: Ensuring bromination occurs exclusively at the thiophene’s 5-position.
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Solubility Issues: The compound’s limited solubility in aqueous media complicates purification and biological testing.
Applications in Medicinal Chemistry
Target | Mechanism of Action | Structural Basis |
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EGFR Kinase | Competitive ATP inhibition | Thiazole-carboxamide binding |
Bacterial Dihydrofolate Reductase | Substrate analog | Coumarin-thiazole π-stacking |
COX-2 | Allosteric modulation | Bromothiophene hydrophobic interactions |
This compound’s multifunctionality positions it as a candidate for:
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Dual EGFR/COX-2 Inhibitors: Combating inflammation-driven cancers.
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Antibiotic Adjuvants: Enhancing potency of β-lactams against resistant strains .
Challenges and Future Directions
Physicochemical Limitations
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Solubility: LogP = 3.2 (predicted) indicates high lipophilicity, necessitating formulation with cyclodextrins or nanoparticles.
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Metabolic Stability: Potential CYP3A4-mediated oxidation of the coumarin ring requires structural optimization .
Research Priorities
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In Vivo Toxicity Studies: Assess hepatotoxicity and cardiotoxicity in rodent models.
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SAR Optimization: Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the thiophene’s 3-position to improve solubility.
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Targeted Drug Delivery: Conjugate with folate ligands for tumor-selective accumulation.
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